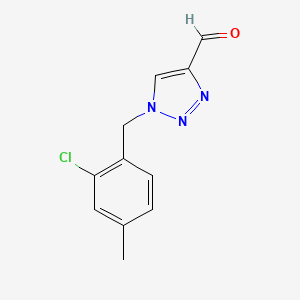

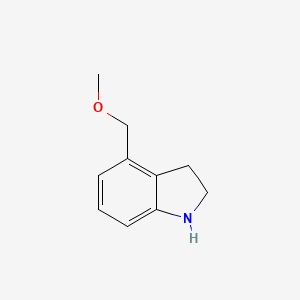

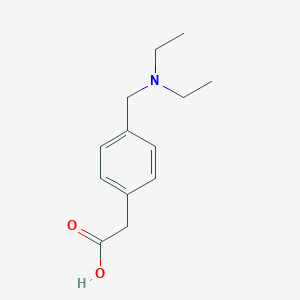

![molecular formula C11H20O2S B1474759 (1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol CAS No. 1690219-59-0](/img/structure/B1474759.png)

(1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol

Vue d'ensemble

Description

(1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol, also known as (1S,2S)-2-MOSC, is an organic compound belonging to the class of cyclohexanols. It has been studied extensively for its potential applications in the field of medicinal chemistry and synthetic organic chemistry. In particular, its ability to form stable complexes with a variety of metal ions has made it a valuable tool for the synthesis of complex organic molecules. In addition, its ability to act as a catalyst in certain reactions has made it an attractive option for laboratory experiments.

Applications De Recherche Scientifique

Catalytic Oxidation of Cyclohexene

Cyclohexene oxidation leads to various products with different oxidation states and functional groups, including 7-oxabicyclo[4.1.0]heptane and cyclohex-2-en-1-ol, among others. These products are significant in the chemical industry, serving as intermediates. Controllable and selective catalytic oxidation of cyclohexene is synthetically valuable, aiming for targeted products through specific oxidation reactions (Cao et al., 2018).

Green Extraction of Natural Products

2-Methyloxolane (2-MeOx), a bio-based solvent, has been explored as a sustainable alternative to hexane for extracting natural products and food ingredients. Its effectiveness, coupled with a detailed toxicological profile and minimal environmental impacts, underscores its potential in modern plant-based chemistry, promoting environmentally and economically viable extraction processes (Rapinel et al., 2020).

Sulfonamide Research and Applications

Sulfonamides, incorporating the primary sulfonamide moiety, have been explored for various clinical uses, including as diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. Recent patents have focused on sulfonamide carbonic anhydrase inhibitors with applications as antiglaucoma agents and antitumor agents, demonstrating the chemical group's versatility and potential in addressing various health conditions (Carta et al., 2012).

Biopolymer Modification for Drug Delivery

Chemical modification of xylan into biopolymer ethers and esters with specific functional groups can lead to materials with unique properties. These modifications have potential applications in drug delivery, where xylan derivatives may form nanoparticles for targeted delivery mechanisms, illustrating the intersection of chemical modification and biomedical applications (Petzold-Welcke et al., 2014).

Propriétés

IUPAC Name |

(1S,2S)-2-(2-methyloxolan-3-yl)sulfanylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2S/c1-8-10(6-7-13-8)14-11-5-3-2-4-9(11)12/h8-12H,2-7H2,1H3/t8?,9-,10?,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDORXFQXKQKWLH-YIYTYNFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)SC2CCCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(CCO1)S[C@H]2CCCC[C@@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B1474684.png)

![2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474696.png)

amine](/img/structure/B1474698.png)